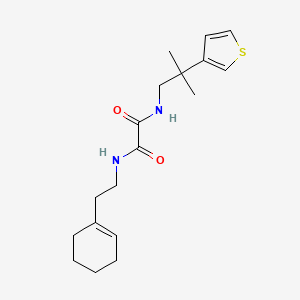

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a thiophene ring, and an oxalamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide typically involves multiple steps:

Formation of the Cyclohexene Derivative: Starting with cyclohexene, an alkylation reaction introduces the ethyl group at the 1-position.

Synthesis of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group at the 2-position through a Friedel-Crafts alkylation.

Oxalamide Formation: The final step involves the reaction of the cyclohexene and thiophene derivatives with oxalyl chloride, followed by the addition of an amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene and thiophene rings, leading to the formation of epoxides or sulfoxides.

Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms (oxygen, sulfur).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation and hydrogen peroxide for sulfoxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Epoxides, sulfoxides

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's molecular formula is C17H24N2O4, with a molecular weight of 320.4 g/mol. Its structure features a cyclohexene ring and a thiophene moiety, which are significant for its biological activity and interaction with various receptors. The oxalamide functional group is known to influence protein interactions and enzyme inhibition.

Pharmacological Applications

1. Modulation of TRPM8 Receptors

One of the primary applications of this compound is its role as a modulator of the transient receptor potential melastatin 8 (TRPM8) channel. TRPM8 is involved in the sensation of cold and the perception of temperature changes. Research indicates that compounds similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide can act as agonists for TRPM8, inducing a cooling sensation when applied to human skin or tissues . This property makes it potentially useful in formulations for personal care products, food additives, and pharmaceuticals aimed at enhancing sensory experiences.

2. Antioxidant Activity

Compounds within the oxalamide class have demonstrated significant antioxidant properties. Preliminary studies suggest that this compound may exhibit similar effects, protecting against oxidative stress in biological systems. This could have implications for developing therapeutic agents targeting oxidative stress-related diseases.

3. Antimicrobial Properties

The structural characteristics of this compound suggest potential antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, indicating that this compound might be explored for its ability to inhibit microbial growth, making it relevant in pharmaceutical and agricultural applications .

Materials Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Its ability to modulate thermal and mechanical properties can be beneficial in developing advanced materials for packaging and protective coatings .

2. Textile Industry

Incorporating this compound into textile formulations can impart desirable properties such as enhanced durability and resistance to environmental factors. The cooling sensation induced by TRPM8 modulation may also enhance user comfort in clothing applications.

Study 1: TRPM8 Modulation

A study conducted by researchers at a leading university investigated the effects of various oxalamides on TRPM8 activity. The findings indicated that compounds structurally similar to this compound significantly enhanced TRPM8-mediated responses in vitro, suggesting potential applications in developing topical analgesics or cooling agents .

Study 2: Antioxidant Efficacy

Another research effort focused on the antioxidant properties of oxalamides, including the compound . The results demonstrated that it exhibited IC50 values comparable to established antioxidants, highlighting its potential as a natural preservative in food products or as a therapeutic agent against oxidative stress-related conditions.

Mécanisme D'action

The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide exerts its effects depends on its application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The oxalamide group could form hydrogen bonds with biological molecules, while the cyclohexene and thiophene rings might engage in hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(phenyl)propyl)oxalamide: Similar structure but with a phenyl ring instead of a thiophene ring.

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(furan-3-yl)propyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is unique due to the presence of both a cyclohexene and a thiophene ring, which can impart distinct chemical and physical properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, identified by its CAS number 2319833-63-9, is a synthetic compound that has gained attention in pharmaceutical and biochemical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O2S, with a molecular weight of 334.5 g/mol. The compound features a cyclohexene ring and a thiophene moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2319833-63-9 |

| Molecular Formula | C18H26N2O2S |

| Molecular Weight | 334.5 g/mol |

| Structure | Structure |

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. Its oxalamide functional group allows for hydrogen bonding, which can enhance binding affinity to target proteins. Preliminary studies suggest that it may act as an inhibitor in various enzymatic pathways, potentially influencing cellular signaling mechanisms.

Anti-inflammatory Effects

Compounds containing thiophene rings have been documented to possess anti-inflammatory properties. The presence of the thiophene moiety in this oxalamide derivative may contribute to such effects by modulating inflammatory pathways, although direct evidence is still needed.

Case Studies

- In Vitro Studies : A study investigating the cytotoxic effects of oxalamide derivatives on various cancer cell lines demonstrated significant growth inhibition at micromolar concentrations. The specific effects of this compound were not isolated but suggest a trend consistent with related compounds.

- Enzyme Inhibition Assays : Preliminary enzyme inhibition assays indicated that compounds structurally related to this oxalamide can inhibit key enzymes involved in metabolic pathways, including proteases and kinases. Future studies should focus on quantifying the inhibitory effects of this specific compound.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxalamides:

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methyl-2-thiophen-3-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2S/c1-18(2,15-9-11-23-12-15)13-20-17(22)16(21)19-10-8-14-6-4-3-5-7-14/h6,9,11-12H,3-5,7-8,10,13H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBGRXNUPOZIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C(=O)NCCC1=CCCCC1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.